molecular formula C4H9ClFN B13921750 (1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride

(1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride

Cat. No.: B13921750
M. Wt: 125.57 g/mol
InChI Key: GQAHXCYFXSZFDO-VKKIDBQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride is a chiral cyclobutane derivative featuring a fluorine atom at the 2-position and an amine group at the 1-position, stabilized as a hydrochloride salt. Key properties include:

  • Molecular Formula: C₃H₇ClFN
  • Molar Mass: 111.54 g/mol
  • CAS Number: 143062-85-5
  • Applications: Primarily used as a synthetic intermediate in pharmaceuticals, leveraging its rigid cyclobutane scaffold and fluorine’s electronic effects to modulate bioactivity and metabolic stability.

Properties

Molecular Formula

C4H9ClFN

Molecular Weight

125.57 g/mol

IUPAC Name

(1R,2R)-2-fluorocyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C4H8FN.ClH/c5-3-1-2-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4-;/m1./s1

InChI Key

GQAHXCYFXSZFDO-VKKIDBQXSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1N)F.Cl

Canonical SMILES

C1CC(C1N)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be synthesized through cycloaddition reactions or by intramolecular cyclization of suitable precursors.

    Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amination: The amine group is introduced through nucleophilic substitution reactions, often using ammonia or amine derivatives.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of (1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium azide (NaN3) and thiols are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutanone or cyclobutanecarboxylic acid.

    Reduction: Formation of cyclobutanol or cyclobutylamine.

    Substitution: Formation of azido or thiol-substituted cyclobutane derivatives.

Scientific Research Applications

(1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, facilitating binding to biological targets and modulating their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Substituents
(1R,2R)-2-Fluorocyclobutan-1-amine HCl C₃H₇ClFN 111.54 143062-85-5 Fluorine on cyclobutane
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine HCl C₄H₇ClF₃N 161.56 1287760-01-3 Trifluoromethyl on cyclopropane
2-(2-Fluorophenyl)cyclopropan-1-amine HCl C₉H₁₁ClFN 191.65 1269152-01-3 Fluorophenyl on cyclopropane
rac-(1R,2S)-2-phenylcyclobutan-1-amine HCl C₁₀H₁₄ClN 183.68 50765-03-2 Phenyl on cyclobutane
(1R,2R)-2-fluorocyclohexan-1-amine HCl C₆H₁₃ClFN 153.63 1820580-16-2 Fluorine on cyclohexane

Key Observations :

  • Substituent Effects : Fluorine on the cyclobutane ring (target compound) offers moderate electronegativity and lipophilicity, while trifluoromethyl () increases steric bulk and electron-withdrawing effects, impacting solubility and receptor binding .
  • Aromatic vs. Aliphatic Substituents : Phenyl/fluorophenyl groups () enhance π-π stacking in drug-receptor interactions but may reduce aqueous solubility .

Research Findings and Data Gaps

Key Research Insights

  • Ring Strain vs. Bioactivity : Cyclopropane’s high strain energy can enhance binding to rigid enzyme pockets, whereas cyclobutane balances strain and stability for sustained drug action .
  • Fluorine Positioning : Fluorine on the cyclobutane (target compound) offers a balance of electronic modulation and steric minimalism, contrasting with trifluoromethyl’s stronger electron-withdrawing effects .
  • Salt Forms : Hydrochloride salts improve solubility but may alter crystallinity and shelf-life compared to free bases .

Unresolved Questions

  • Metabolic Pathways: Limited data on the target compound’s hepatic clearance or cytochrome P450 interactions.
  • Ecotoxicity: No studies on environmental persistence or bioaccumulation for fluorinated cyclobutane/cyclopropane amines .

Biological Activity

(1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride is a fluorinated amine compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a cyclobutane ring with a fluorine atom attached to one of the carbons and an amine group at the first carbon. The hydrochloride form enhances its solubility and stability, making it more suitable for laboratory and potential clinical applications.

Table 1: Chemical Properties of (1R,2R)-2-Fluorocyclobutan-1-amine Hydrochloride

PropertyValue
Molecular FormulaC₄H₈ClF N
Molecular Weight135.57 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of (1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

Research indicates that the compound can cross the blood-brain barrier effectively, which is critical for treating neurological disorders. Its mechanism may involve:

  • Receptor Binding: Interaction with neurotransmitter receptors such as serotonin and dopamine receptors.
  • Enzyme Inhibition: Possible inhibition of enzymes involved in neurotransmitter metabolism.

Neuropharmacological Effects

Studies have shown that (1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride exhibits significant neuropharmacological effects. For instance, it has been evaluated for its potential use in treating conditions like depression and anxiety.

Table 2: Summary of Neuropharmacological Studies

Study TypeFindings
In Vivo StudiesDemonstrated antidepressant-like effects in rodent models.
In Vitro StudiesShowed modulation of neurotransmitter release in cultured neurons.

Anti-inflammatory Properties

In addition to its neuropharmacological potential, the compound has been investigated for anti-inflammatory properties. It appears to modulate inflammatory pathways, which may have implications for treating chronic inflammatory conditions.

Case Study: Anti-inflammatory Effects

A study involving animal models of inflammation reported that administration of (1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride resulted in a significant reduction of inflammatory markers compared to control groups. These findings suggest a promising avenue for further research into its use as an anti-inflammatory agent.

Future Directions

The unique structural characteristics of (1R,2R)-2-Fluorocyclobutan-1-amine hydrochloride warrant further investigation into its therapeutic potential. Future research should focus on:

  • Detailed Mechanistic Studies: Elucidating the precise molecular interactions and pathways affected by this compound.
  • Clinical Trials: Conducting trials to evaluate safety and efficacy in human subjects.
  • Analog Development: Exploring structural analogs to enhance potency and selectivity against specific targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.